molecular formula C21H24N2O3 B6013551 N-(3-hydroxy-3-phenylpropyl)-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide

N-(3-hydroxy-3-phenylpropyl)-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide

Cat. No.: B6013551
M. Wt: 352.4 g/mol
InChI Key: PQSZONAUXBWALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxy-3-phenylpropyl)-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide, also known as FGIN-1-27, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzoxazole derivatives and has shown promising results in various scientific studies.

Mechanism of Action

N-(3-hydroxy-3-phenylpropyl)-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide acts on the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. It has been shown to increase the release of dopamine in the brain, leading to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes and reduce the levels of pro-inflammatory cytokines. It has also been shown to improve cognitive function and reduce the symptoms of depression.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-hydroxy-3-phenylpropyl)-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide in lab experiments is its high potency and selectivity for the dopamine D3 receptor. This makes it an ideal compound for studying the effects of dopamine on various physiological processes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(3-hydroxy-3-phenylpropyl)-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide. One potential direction is the development of more potent and selective compounds that target the dopamine D3 receptor. Another direction is the study of this compound in animal models of neurodegenerative diseases to further understand its potential therapeutic applications. Additionally, the use of this compound in combination with other compounds may provide synergistic effects that could enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-(3-hydroxy-3-phenylpropyl)-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide involves a multi-step process that includes the condensation of 2-amino-5-methylbenzoic acid with 3-phenylpropanal, followed by the reaction with isopropylamine and the final coupling with 3-hydroxybenzyl bromide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-N-methyl-2-propan-2-yl-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-14(2)20-22-17-13-16(9-10-19(17)26-20)21(25)23(3)12-11-18(24)15-7-5-4-6-8-15/h4-10,13-14,18,24H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSZONAUXBWALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(O1)C=CC(=C2)C(=O)N(C)CCC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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